1-Cyclohexyl-4-(2-methylallyl)-1,4-dihydropyrazine-2,3-dione
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Overview
Description
1-Cyclohexyl-4-(2-methylallyl)-1,4-dihydropyrazine-2,3-dione is an organic compound characterized by its unique structure, which includes a cyclohexyl group and a dihydropyrazine dione core
Preparation Methods
The synthesis of 1-Cyclohexyl-4-(2-methylallyl)-1,4-dihydropyrazine-2,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Cyclohexyl-4-(2-methylallyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the molecule. Common reagents include halogens and alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclohexyl-4-(2-methylallyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-(2-methylallyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
1-Cyclohexyl-4-(2-methylallyl)-1,4-dihydropyrazine-2,3-dione can be compared with other similar compounds such as:
Cyclohexane derivatives: These compounds share the cyclohexyl group but differ in their functional groups and overall structure.
Piperazine derivatives: These compounds have a similar dihydropyrazine core but may have different substituents, leading to varied chemical and biological properties
Properties
IUPAC Name |
1-cyclohexyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11(2)10-15-8-9-16(14(18)13(15)17)12-6-4-3-5-7-12/h8-9,12H,1,3-7,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRWUJRMWANYIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=CN(C(=O)C1=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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